2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine
CAS No.: 60642-55-9
Cat. No.: VC17300006
Molecular Formula: C11H7IN2O
Molecular Weight: 310.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60642-55-9 |
|---|---|
| Molecular Formula | C11H7IN2O |
| Molecular Weight | 310.09 g/mol |
| IUPAC Name | 2-(furan-2-yl)-3-iodoimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C11H7IN2O/c12-11-10(8-4-3-7-15-8)13-9-5-1-2-6-14(9)11/h1-7H |
| Standard InChI Key | FSDIICWKNUAGMF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC(=C(N2C=C1)I)C3=CC=CO3 |
Introduction
Structural Elucidation and Molecular Characteristics
The molecular structure of 2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine comprises three fused rings: a pyridine, an imidazole, and a furan (Figure 1). The iodine atom at the 3-position of the imidazo ring introduces steric and electronic effects that distinguish it from non-halogenated analogues.
Molecular Formula and Weight
Derived from its non-iodinated counterpart (C₁₁H₈N₂O) , the addition of iodine at the 3-position yields the molecular formula C₁₁H₇IN₂O, with a molecular weight of 311.09 g/mol. The iodine atom significantly increases the compound’s molar mass compared to bromine- or methyl-substituted derivatives, influencing its crystallization and solubility profiles.
Synthesis and Reactivity
Groebke-Blackburn-Bienaymé Reaction (GBBR)
The parent scaffold, 2-(furan-2-yl)imidazo[1,2-a]pyridine, is synthesized via a one-pot GBBR under ultrasound irradiation (USI) . This method employs:
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Reactants: 2-Aminopyridine, furfural, and an isocyanide.
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Conditions: NH₄Cl catalyst in ethanol at room temperature (3 h, 42 kHz ultrasound).
Post-Synthetic Iodination
Introducing iodine at the 3-position likely involves electrophilic iodination using reagents like N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃). This step may follow the GBBR to functionalize the imidazo ring selectively.
Reactivity Profile
The iodine atom serves as a handle for further derivatization:
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Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids to form biaryl systems.
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Nucleophilic Substitution: Replacement of iodine with amines or thiols under basic conditions.
Physicochemical Properties
Key properties, extrapolated from non-iodinated analogues , include:
| Property | Value (Non-Iodinated) | Estimated Value (Iodinated) |
|---|---|---|
| Molecular Weight | 184.19 g/mol | 311.09 g/mol |
| Density | 1.26 g/cm³ | 1.89 g/cm³ |
| LogP | 2.59 | 3.21 |
| Polar Surface Area | 30.44 Ų | 30.44 Ų |
The increased density and lipophilicity (LogP) of the iodinated derivative enhance membrane permeability, a critical factor in drug design.
Biological Activities and Applications
Medicinal Chemistry
Imidazo[1,2-a]pyridines are privileged structures in drug discovery. The iodine substituent in this compound may improve:
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Binding Affinity: Halogen bonding with target proteins (e.g., kinases, GPCRs).
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Metabolic Stability: Reduced oxidative metabolism due to iodine’s electron-withdrawing effects.
Therapeutic Potential
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Anticancer Activity: Iodine’s radiosensitizing properties could synergize with chemotherapeutic agents.
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Antimicrobial Effects: Halogenated heterocycles often disrupt bacterial cell membranes .
Materials Science
The compound’s extended π-system and iodine atom suggest utility in:
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Organic Electronics: As a charge-transport material in OLEDs.
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Chemosensors: Furan-imidazo[1,2-a]pyridine hybrids detect metal ions via fluorescence quenching .
Comparison with Structural Analogues
A comparative analysis highlights the impact of halogen substitution:
| Compound | Substituent | Key Properties |
|---|---|---|
| 3-Bromo Derivative | Br at C3 | Higher reactivity in SNAr |
| 3-Methyl Derivative | CH₃ at C3 | Enhanced metabolic stability |
| 2-Furan-3-Iodo Derivative | I at C3, furan at C2 | Optimal halogen bonding |
The iodine atom’s polarizability and van der Waals radius (1.98 Å) make it superior to bromine or methyl groups in target engagement .
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